molecular formula C14H22N4O3 B7054668 4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide

4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide

Cat. No.: B7054668
M. Wt: 294.35 g/mol
InChI Key: CPUWDXHRAKFNMX-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methyl group, and a pyrazole moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

4-methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-10-4-6-18(12(7-10)14(15)20)13(19)9-21-8-11-3-5-16-17(11)2/h3,5,10,12H,4,6-9H2,1-2H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUWDXHRAKFNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)N)C(=O)COCC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the 2-methylpyrazole. This can be achieved through the cyclization of appropriate precursors such as hydrazine and 2-methyl-3-oxobutanoic acid under acidic conditions.

    Attachment of the Pyrazole to the Piperidine Ring: The 2-methylpyrazole is then reacted with a suitable halogenated acetyl compound to form the 2-[(2-methylpyrazol-3-yl)methoxy]acetyl intermediate.

    Formation of the Piperidine Ring: The intermediate is then reacted with 4-methylpiperidine under basic conditions to form the final product, 4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyrazole and piperidine moieties

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the carboxamide group is particularly relevant, as it is a common feature in many pharmaceutical agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The pyrazole moiety, for example, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine-2-carboxamide: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.

    2-Methylpyrazole:

    1-[2-(2-Methylpyrazol-3-yl)methoxy]acetylpiperidine: Similar but lacks the carboxamide group, which is crucial for certain biological activities.

Uniqueness

4-Methyl-1-[2-[(2-methylpyrazol-3-yl)methoxy]acetyl]piperidine-2-carboxamide is unique due to the combination of the piperidine ring, pyrazole moiety, and carboxamide group

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